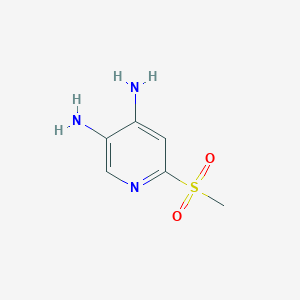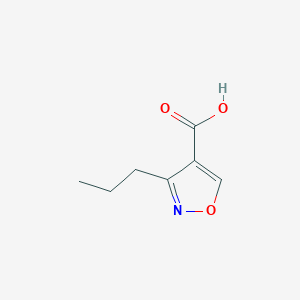![molecular formula C6H9NO2 B15052754 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B15052754.png)
2-Azabicyclo[3.1.0]hexane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azabicyclo[310]hexane-4-carboxylic acid is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves cyclopropanation reactions. One common method includes the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using dirhodium(II) catalysts under low catalyst loadings . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, focusing on optimizing yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This includes nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases or acids to facilitate the reaction.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
2-Azabicyclo[3.1.0]hexane-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the context .
類似化合物との比較
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure but differ in the position of functional groups.
2-Azabicyclo[3.2.1]octane: This compound has a larger ring system, which affects its chemical properties and applications.
Uniqueness: 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which provides distinct reactivity and potential for forming various derivatives.
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
2-azabicyclo[3.1.0]hexane-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)4-2-7-5-1-3(4)5/h3-5,7H,1-2H2,(H,8,9) |
InChIキー |
FTJRPEGNKAGOAX-UHFFFAOYSA-N |
正規SMILES |
C1C2C1NCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


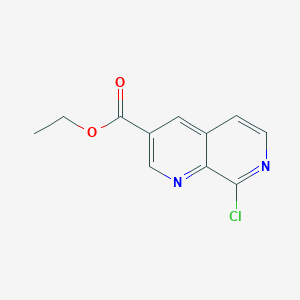
![7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052694.png)
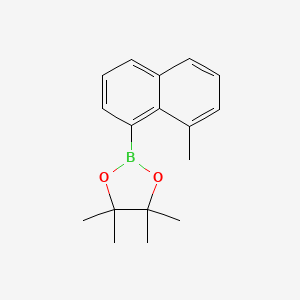
![[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)
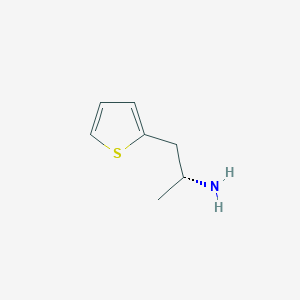
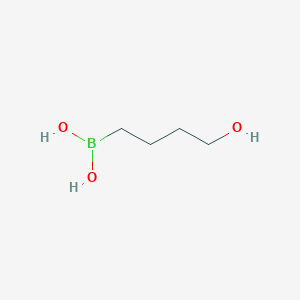
![4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)
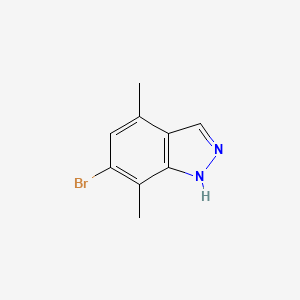
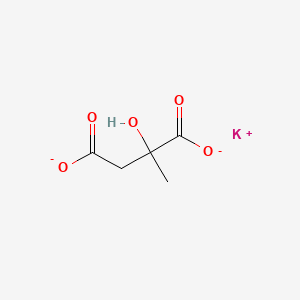
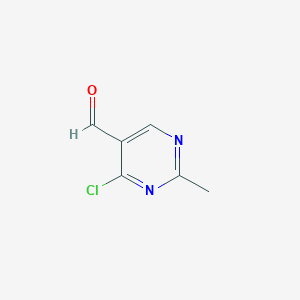
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
